molecular formula C15H10O3 B14451925 5-Methoxyphenanthrene-1,4-dione CAS No. 73453-72-2

5-Methoxyphenanthrene-1,4-dione

Cat. No.: B14451925
CAS No.: 73453-72-2
M. Wt: 238.24 g/mol
InChI Key: FJFVXQHSEKVVNW-UHFFFAOYSA-N
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Description

5-Methoxyphenanthrene-1,4-dione is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons that are widely found in nature and have significant biological activities. The methoxy group at the 5-position and the dione groups at the 1 and 4 positions contribute to the unique chemical properties of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyphenanthrene-1,4-dione typically involves the bromination of phenanthrene followed by methoxylation. For instance, the phenanthrene bromide product mixture obtained from bromination of 9-bromophenanthrene can be converted to methoxy products using a copper(I) iodide-catalyzed methoxylation reaction . The resulting products are purified by chromatographic methods and analyzed using NMR spectroscopy.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-Methoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.

    Substitution: Electrophilic substitution reactions can occur at different positions on the phenanthrene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine and sulfuric acid are employed for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenanthrenes, quinones, and hydroxylated derivatives.

Scientific Research Applications

5-Methoxyphenanthrene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxyphenanthrene-1,4-dione involves its interaction with cellular components. The compound can undergo redox reactions, influencing cellular oxidative stress pathways. The presence of the dione groups allows it to participate in electron transfer processes, which can affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenanthrene: The parent compound without the methoxy and dione groups.

    1,4-Naphthoquinone: A structurally similar compound with a naphthalene backbone.

    Menadione: A vitamin K derivative with similar redox properties.

Uniqueness

5-Methoxyphenanthrene-1,4-dione is unique due to the presence of both methoxy and dione groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

73453-72-2

Molecular Formula

C15H10O3

Molecular Weight

238.24 g/mol

IUPAC Name

5-methoxyphenanthrene-1,4-dione

InChI

InChI=1S/C15H10O3/c1-18-13-4-2-3-9-5-6-10-11(16)7-8-12(17)15(10)14(9)13/h2-8H,1H3

InChI Key

FJFVXQHSEKVVNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C3=C(C=C2)C(=O)C=CC3=O

Origin of Product

United States

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